molecular formula C19H15F2N3O2S B2508212 N'-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide CAS No. 895784-07-3

N'-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide

Cat. No.: B2508212
CAS No.: 895784-07-3
M. Wt: 387.4
InChI Key: DITFOXZQYZKROZ-UHFFFAOYSA-N
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Description

N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide is a complex organic compound that features a thiazole ring, which is known for its significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide typically involves the reaction of 4-fluorophenylthiourea with 3-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions. This reaction is carried out in ethanol solvent without the need for a catalyst . The reaction conditions are mild, making it a preferred method for synthesizing thiazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce any oxidized forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide apart is its unique combination of a thiazole ring with fluorinated aromatic groups. This structure imparts specific electronic and steric properties that can enhance its biological activity and stability, making it a valuable compound for further research and development.

Biological Activity

N'-(4-fluorophenyl)-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide, a compound with a complex structure, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17H15FN2OS. It features a fluorophenyl group , a thiazole moiety , and an ethanediamide functional group . The presence of fluorine enhances its lipophilicity, which may influence its interactions with biological targets.

PropertyValue
Molecular Weight314.31 g/mol
Boiling PointNot available
SolubilityVaries based on solvent

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the use of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethylacetamide as a solvent, achieving yields around 88% under optimized conditions .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar thiazole structures show promise in inhibiting cancer cell lines. For instance, related thiazole derivatives have demonstrated cytotoxicity against colon carcinoma and breast cancer cell lines with IC50 values in the micromolar range .
  • Antimicrobial Properties : Compounds containing thiazole rings are often investigated for their antibacterial and antifungal activities. The structural features of this compound may contribute to similar effects, although specific data on this compound is limited.
  • Neuroprotective Effects : Some derivatives of thiazoles are explored for neuroprotective properties, potentially making this compound relevant in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have focused on the biological implications of compounds similar to this compound:

  • Anticancer Studies : A study evaluated the efficacy of thiazole derivatives against various cancer cell lines, noting significant cytotoxic effects correlating with structural modifications .
  • Neuroprotective Research : Investigations into related compounds have shown that modifications in the thiazole ring can enhance neuroprotective effects, suggesting that similar modifications might be beneficial for this compound as well .

Properties

IUPAC Name

N'-(4-fluorophenyl)-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2N3O2S/c20-13-4-6-15(7-5-13)23-18(26)17(25)22-9-8-16-11-27-19(24-16)12-2-1-3-14(21)10-12/h1-7,10-11H,8-9H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITFOXZQYZKROZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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